REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=2[N+:15]([O-])=O)=[C:4]([N+:18]([O-])=O)[CH:3]=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=3[N:15]=[N:18][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)C1=C(C=C(C=C1)C)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
sodium dihydro-bis-(2-methoxyethoxy)-aluminate
|
Quantity
|
313 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for a further 10 minutes at about 80° C
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated to dryness
|
Type
|
FILTRATION
|
Details
|
The brown suspension is filtered through a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
the precipitate is washed with water
|
Type
|
EXTRACTION
|
Details
|
The precipitate is then extracted with ethanol in a Soxhlet apparatus for 5 days
|
Duration
|
5 d
|
Type
|
TEMPERATURE
|
Details
|
The resulting alcoholic solution is refluxed with active charcoal
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC2=C(N=NC=3C=C(C=CC23)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |